molecular formula C10H12ClNO3 B1199407 4-Hydroxychlorpropham CAS No. 28705-96-6

4-Hydroxychlorpropham

Cat. No.: B1199407
CAS No.: 28705-96-6
M. Wt: 229.66 g/mol
InChI Key: LODWUFQKCTUNBU-UHFFFAOYSA-N
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Description

4-Hydroxychlorpropham is a chemical compound derived from chlorpropham, a well-known herbicide and plant growth regulator. It is primarily used in agricultural settings to inhibit sprouting in stored potatoes and to control broadleaf weeds and grasses. The compound is also known for its ability to induce mitochondrial dysfunction in rat hepatocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxychlorpropham typically involves the hydroxylation of chlorpropham. One common method includes the reaction of chlorpropham with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the para position relative to the chloro group on the aromatic ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxychlorpropham undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxychlorpropham has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxychlorpropham involves its interaction with cellular components, leading to mitochondrial dysfunction. The compound affects the synthesis of adenosine triphosphate (ATP) by disrupting the electron transport chain, resulting in decreased energy production and increased cell permeability. This mechanism is particularly evident in studies involving rat hepatocytes .

Comparison with Similar Compounds

    Chlorpropham: The parent compound, primarily used as a herbicide and plant growth regulator.

    3-Chloroaniline: A metabolite of chlorpropham with different biological activities.

    3-Chloroacetanilide: Another metabolite with distinct properties.

Uniqueness: 4-Hydroxychlorpropham is unique due to its specific hydroxylation at the para position, which imparts distinct chemical and biological properties. Its ability to induce mitochondrial dysfunction sets it apart from its parent compound and other metabolites .

Properties

IUPAC Name

propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6(2)15-10(14)12-7-3-4-9(13)8(11)5-7/h3-6,13H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODWUFQKCTUNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182866
Record name 4-Hydroxychlorpropham
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28705-96-6
Record name 4-Hydroxychlorpropham
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028705966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxychlorpropham
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-chlorophenol (21.45 grams, 0.15 mole) in dry DMF (150 ml.) and pyridine (11.8 grams) is added at 0°C. slowly dropwise with stirring isopropyl chloroformate (16.5 grams, 0.016 mole). After 4 hours at 0° C. to 5°C., a further one gram of isopropyl chloroformate is added. The mixture is stirred at 25°C. for 16 hours, then poured into ice-dilute hydrochloric acid. After 4 hours stirring and scratching, a solid separates out and is filtered off. Crystallization from methanol gives 14.5 grams, 42%, melting point 89°C. to 90°C.
Quantity
21.45 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the metabolic fate of Chlorpropham in isolated rat hepatocytes, and how does inhibiting sulfation and glucuronidation pathways affect this process?

A1: The provided abstract investigates the metabolism and cytotoxicity of Chlorpropham (CIPC) and its key metabolites, including 4-Hydroxychlorpropham, in isolated rat hepatocytes []. The study specifically examines the impact of partially inhibiting sulfation and glucuronidation reactions, which are major metabolic pathways for xenobiotics in the liver. While the abstract doesn't detail the exact metabolic transformations observed, it highlights the importance of these pathways in CIPC detoxification. By understanding how modulating these pathways affects this compound formation and clearance, researchers can gain insights into potential drug-drug interactions and inter-individual variability in CIPC metabolism.

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